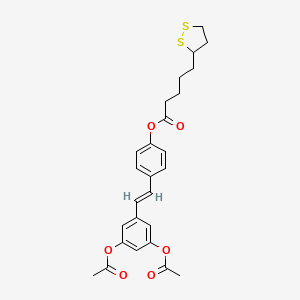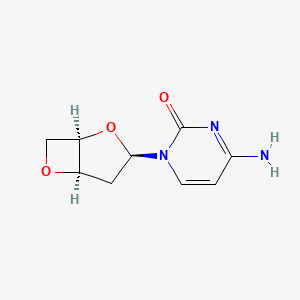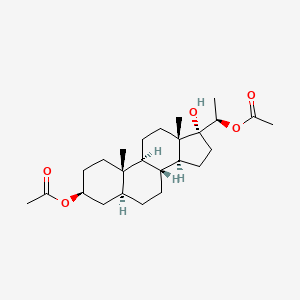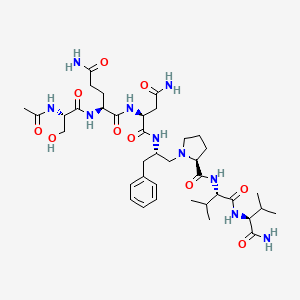
Revatropate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Revatropate hydrochloride is a muscarinic antagonist with selectivity for M1 and M3 receptor subtypes. It has shown significant improvement in airway function and is considered a safe and effective bronchodilator . The compound’s molecular formula is C19H27NO4S.ClH, and it has a molecular weight of 401.948 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Revatropate hydrochloride can be synthesized through a series of chemical reactions involving the esterification of benzeneacetic acid with a quinuclidine derivative. The process typically involves the use of solvents like dichloromethane and reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification reaction .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Revatropate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinuclidine derivatives.
Substitution: Various substituted quinuclidine compounds.
Wissenschaftliche Forschungsanwendungen
Revatropate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of muscarinic antagonists.
Biology: Investigated for its effects on muscarinic receptors in various biological systems.
Medicine: Explored as a potential treatment for chronic obstructive pulmonary disease (COPD) and other respiratory conditions.
Industry: Utilized in the development of new bronchodilator drugs.
Wirkmechanismus
Revatropate hydrochloride exerts its effects by selectively binding to M1 and M3 muscarinic receptors. This binding inhibits the action of acetylcholine, leading to bronchodilation and improved airway function. The compound’s selectivity for M1 and M3 receptors over M2 receptors contributes to its effectiveness and safety profile .
Vergleich Mit ähnlichen Verbindungen
Revatropate hydrochloride is compared with other muscarinic antagonists such as ipratropium bromide and tiotropium bromide. While all these compounds act as bronchodilators, this compound shows a higher selectivity for M1 and M3 receptors, making it potentially more effective with fewer side effects .
List of Similar Compounds
- Ipratropium bromide
- Tiotropium bromide
- Solifenacin
- Talsaclidine
Eigenschaften
CAS-Nummer |
586346-96-5 |
|---|---|
Molekularformel |
C19H28ClNO4S |
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C19H27NO4S.ClH/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20;/h2-6,15,17,21H,7-14H2,1H3;1H/t17-,19+,25?;/m0./s1 |
InChI-Schlüssel |
QHXPHLKFVDPMLS-USZFGTDMSA-N |
Isomerische SMILES |
CS(=O)CC[C@@](CO)(C1=CC=CC=C1)C(=O)O[C@H]2CN3CCC2CC3.Cl |
Kanonische SMILES |
CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


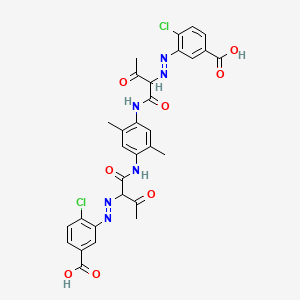
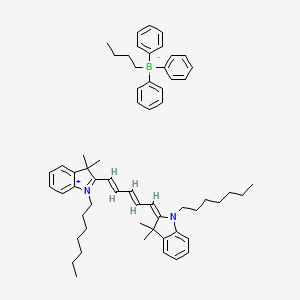


![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
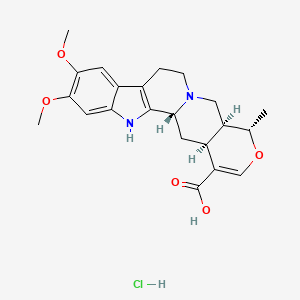
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)

